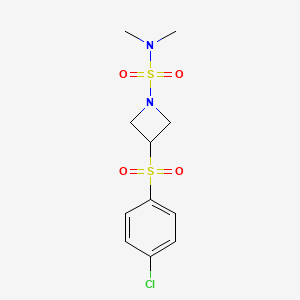
3-((4-chlorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-chlorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide is a useful research compound. Its molecular formula is C11H15ClN2O4S2 and its molecular weight is 338.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been found to interact with enzymes such as beta-lactamase . Beta-lactamase is an enzyme produced by certain bacteria that provides resistance to beta-lactam antibiotics .
Mode of Action
It’s plausible that it may interact with its targets in a way that inhibits their function, similar to other sulfonyl compounds .
Biochemical Pathways
Based on the potential interaction with beta-lactamase, it could be involved in the antibiotic resistance pathway .
Pharmacokinetics
In silico pharmacokinetics analysis of similar compounds suggests that they might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Based on its potential interaction with beta-lactamase, it could potentially inhibit the function of this enzyme, thereby affecting the bacteria’s resistance to certain antibiotics .
Action Environment
Factors such as ph, temperature, and presence of other compounds could potentially affect its stability and efficacy .
生物活性
3-((4-chlorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide is a sulfonamide compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse pharmacological properties. Its structure can be represented as follows:
- Chemical Formula : C₁₁H₁₄ClN₃O₄S₂
- Molecular Weight : 335.83 g/mol
Sulfonamides, including this compound, primarily exert their biological effects through the inhibition of enzymes involved in folate synthesis. This mechanism is particularly significant in microbial and cancer cell proliferation.
Inhibition of Carbonic Anhydrases
Recent studies have highlighted the compound's inhibitory action on carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII, which are often overexpressed in tumors. The inhibition of these enzymes can lead to reduced tumor growth and metastasis by altering the tumor microenvironment's pH and reducing acidification processes .
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer activity against various cancer cell lines. For instance, it has been shown to reduce cell viability in human osteosarcoma (MG-63) and breast cancer (MDA-MB-231) cells under hypoxic conditions .
Antibacterial Activity
The compound also exhibits antibacterial properties. In vitro studies have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects noted against other bacterial strains. These findings suggest potential applications in treating bacterial infections .
Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound on MG-63 cells. The results indicated a concentration-dependent decrease in cell viability, outperforming established treatments like acetazolamide (AZM). The compound's ability to reverse acidification in the tumor microenvironment was particularly noteworthy, highlighting its potential as a therapeutic agent for hypoxic tumors .
Study 2: Antibacterial Screening
Another investigation focused on the antibacterial properties of the compound against various strains. The synthesized sulfonamide derivatives were tested, revealing that compounds with the 4-chlorophenyl sulfonyl group displayed enhanced antibacterial activity compared to other derivatives. This study supports further exploration into the use of these compounds as antimicrobial agents .
Summary of Biological Activities
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N,N-dimethylazetidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O4S2/c1-13(2)20(17,18)14-7-11(8-14)19(15,16)10-5-3-9(12)4-6-10/h3-6,11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORUDVSRTWPVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













